![molecular formula C6H5BrClNO2S B3282354 2-Bromo-5-chloro-benzenesulfonamide CAS No. 749252-96-8](/img/structure/B3282354.png)
2-Bromo-5-chloro-benzenesulfonamide
Overview
Description
Scientific Research Applications
Antimicrobial Activity
A series of novel compounds related to 2-Bromo-5-chloro-benzenesulfonamide, specifically 5‑bromo‑2-chloropyrimidin-4-amine derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds were found to exhibit significant antibacterial and antifungal activities against pathogenic strains, highlighting their potential as antimicrobial agents (Ranganatha et al., 2018).
Photodynamic Therapy for Cancer
Research on the derivatives of 2-Bromo-5-chloro-benzenesulfonamide has led to the development of new zinc phthalocyanine compounds with high singlet oxygen quantum yields. These compounds are substituted with benzenesulfonamide derivative groups containing Schiff base and have shown remarkable potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. The properties of these phthalocyanines, including their good fluorescence properties and appropriate photodegradation quantum yields, are very important for their efficacy in Type II mechanisms of photodynamic therapy (Pişkin et al., 2020).
Enzyme Inhibition
The synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides have been studied for their inhibitory effects against human carbonic anhydrase isoenzymes. These derivatives showed potent inhibition, suggesting their potential application in treating conditions where enzyme inhibition is beneficial. The study demonstrates the versatility of benzenesulfonamide derivatives in enzyme inhibition, providing a foundation for further exploration into therapeutic applications (Gul et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-5-chloro-benzenesulfonamide, a sulfonamide-based compound, are carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for cell growth and replication .
Mode of Action
2-Bromo-5-chloro-benzenesulfonamide interacts with its targets by inhibiting their activity. The compound exhibits anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . By inhibiting these enzymes, the compound interferes with the physiological processes they regulate, leading to various therapeutic effects .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, affecting the body’s pH balance . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, affecting cell growth and replication .
Pharmacokinetics
As a sulfonamide-based compound, it is expected to have good bioavailability and to be metabolized and excreted by the body .
Result of Action
The molecular and cellular effects of 2-Bromo-5-chloro-benzenesulfonamide’s action are primarily due to the inhibition of its target enzymes. This can lead to a variety of therapeutic effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma treatment . Additionally, the compound has been shown to have antimicrobial properties .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-chloro-benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as other drugs or food, can affect the compound’s absorption and metabolism .
properties
IUPAC Name |
2-bromo-5-chlorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVDRKYPSYWAOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735213 | |
Record name | 2-Bromo-5-chlorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-benzenesulfonamide | |
CAS RN |
749252-96-8 | |
Record name | 2-Bromo-5-chlorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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